3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole: is a synthetic organic compound characterized by the presence of bromophenyl and trifluoromethylbenzyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the pyrazole ring in the presence of a palladium catalyst.
Attachment of Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the pyrazole ring reacts with a trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzyl position.
Reduction: Reduction reactions can occur at the bromophenyl groups, potentially converting them to phenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield phenyl derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylbenzyl groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)benzoic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-bis(trifluoromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of bromophenyl and trifluoromethylbenzyl groups attached to a pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H15Br2F3N2 |
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Molecular Weight |
536.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C23H15Br2F3N2/c24-19-8-4-16(5-9-19)21-13-22(17-6-10-20(25)11-7-17)30(29-21)14-15-2-1-3-18(12-15)23(26,27)28/h1-13H,14H2 |
InChI Key |
VTZLALBJFVXQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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